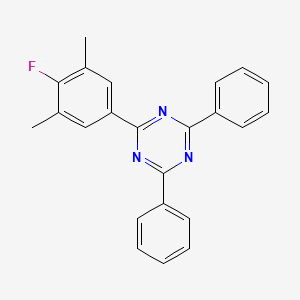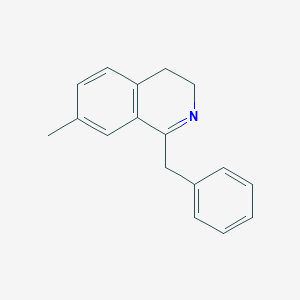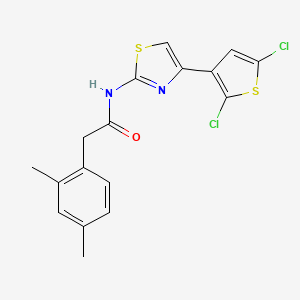
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of fluoro, dimethyl, and diphenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluoro-3,5-dimethylaniline with benzaldehyde derivatives in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to facilitate the formation of the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The fluoro and dimethyl groups can participate in substitution reactions, where other functional groups replace them under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The presence of fluoro and dimethyl groups enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-Fluoro-3,5-dimethylphenylhydrazine hydrochloride
- 4-Fluoro-3,5-dimethylphenylboronic acid
Comparison: Compared to similar compounds, 2-(4-Fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine exhibits unique properties due to the presence of the triazine ring. This structural feature imparts distinct reactivity and stability, making it suitable for specific applications in research and industry. The combination of fluoro, dimethyl, and diphenyl groups further enhances its chemical versatility and potential for diverse applications.
Propriétés
Formule moléculaire |
C23H18FN3 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-(4-fluoro-3,5-dimethylphenyl)-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C23H18FN3/c1-15-13-19(14-16(2)20(15)24)23-26-21(17-9-5-3-6-10-17)25-22(27-23)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Clé InChI |
WQONMJYIBBEUGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)C)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Ethyl-1-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127006.png)


![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14127027.png)
![1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(5,6-dimethyl-1H-benzo[d]imidazole)](/img/structure/B14127029.png)
![1-benzyl-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127031.png)

